ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate
Overview
Description
Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate (EPTC) is an organic compound with a wide range of applications in scientific research. It is a derivative of 1,2,4-triazole, a five-membered ring heterocyclic compound containing two nitrogen atoms, and is used as a starting material in the synthesis of other compounds. EPTC is a versatile reagent that has been used in a variety of chemical reactions, including the synthesis of pharmaceuticals and other compounds.
Scientific Research Applications
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Pharmaceutical Chemistry : Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also found in many kinds of drugs, including the antifungal drugs fluconazole and itraconazole .
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Organic Synthesis and Polymer Chemistry : Due to their structural characteristics, both 1,2,3- and 1,2,4-triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules . They are also used in the synthesis of peptidomimetics .
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Materials Science : Triazoles have applications in materials science . For example, they are used in the synthesis of polymers .
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Bioconjugation and Chemical Biology : The 1,2,3-triazole moiety is of great importance in the fields of chemistry and chemical biology, due to its unique properties, inert nature, and ability to mimic amide bonds .
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Fluorescent Imaging : Triazoles are used in fluorescent imaging .
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Supramolecular Chemistry : Triazoles are used in supramolecular chemistry .
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Antimicrobial and Antioxidant Activity : Triazole and pyrazole compounds containing thiazole derivatives have shown antimicrobial and antioxidant activity . For example, certain compounds have demonstrated growth inhibitory activity at MIC values of 4.8, 5.1, and 4.0 μg/ml . They also showed remarkable antioxidant activity compared to the standard antioxidant in the DPPH free radical-scavenging assay .
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Molecular Docking Studies on COVID-19 : These compounds have been studied for their interactions with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme . The binding affinities of certain compounds were ranging from -10.0 to -11.0 kcal/mol with topoisomerase IV enzyme and with COVID-19 main protease binding affinities are ranging from -8.2 to -9.3 kcal/mol . These studies suggest that these compounds could be potential inhibitors for the novel SARS Cov-2 virus .
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Inhibitor of DNA Synthesis : Certain triazole derivatives, such as 3,5-Diamino-1,2,4-triazole, are used as inhibitors of DNA synthesis . They also serve as antitumor agents in the treatment of epigenetically-based diseases .
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Corrosion Inhibitor : Some triazole derivatives act as corrosion inhibitors for copper .
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Therapeutic Applications : Triazoles and their derivatives have a broad range of therapeutic applications across scientific disciplines . They have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
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Organocatalysis and Agrochemicals : Triazoles are also important in organocatalysis and agrochemicals .
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Antibacterial and Anticancer Activity : Triazoles conjugated with other heterocyclic groups have shown antibacterial and anticancer activities. They are being targeted as a common pharmacological target .
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Anti-hypercholesterolemic Actions : Triazoles are also being targeted for their anti-hypercholesterolemic actions .
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Antimalarial and Anti-inflammatory Activities : Compounds containing pyrazole scaffolds, which are π-excessive monocyclic aromatic heterocyclic groups, are known to possess extensive biological activities like antimicrobial , antimalarial , and anti-inflammatory activities.
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Antiviral and Antileshmanial Activities : Pyrazole-based compounds have also shown antiviral and antileshmanial activities.
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Antiproliferative and Anticancer Activities : Pyrazole-based compounds have demonstrated antiproliferative and anticancer activities . Prominent drugs available on the market, such as Pyrazofurin, Encorafenib, Celecoxib, Crizotinib, Lonazolac, etc., contain pyrazole scaffolds .
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Thiazole Derivatives : Thiazole is a specific moiety which plays a vital role in biochemistry as a part of vitamin B1 structure . Triazole and pyrazole compounds containing thiazole derivatives have shown antimicrobial and antioxidant activity .
properties
IUPAC Name |
ethyl 1-phenyl-1,2,4-triazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)10-12-8-14(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTNIWJUEHOJSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10425083 | |
Record name | ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10425083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate | |
CAS RN |
1019-95-0 | |
Record name | ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10425083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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